6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione
Description
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione is a β-enamino-pyran-2,4-dione derivative characterized by a pyran-2,4-dione core substituted with a methyl group at position 6 and a phenylamino-methylene moiety at position 3. This compound belongs to a broader class of pyran-diones, which are notable for their diverse biological activities and applications in medicinal chemistry. Its synthesis typically involves β-enamination of pyran-2,4-dione precursors with aromatic amines like aniline derivatives under reflux conditions in ethanol, yielding high-purity products (Scheme 2, ).
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-(phenyliminomethyl)pyran-2-one |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(15)11(13(16)17-9)8-14-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
BLMSMFPKPXVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-cancer Properties
Research indicates that derivatives of pyran-2-ones exhibit significant anti-cancer activity. For instance, compounds similar to 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth and metastasis, making them valuable candidates for further development as anti-cancer agents .
2. Treatment of Hyperplasia and Prostatic Disorders
A notable patent (EP1203770B1) describes the use of pyran-2-one derivatives for treating benign prostatic hyperplasia and other related disorders. The compound's ability to act as an antiandrogen by inhibiting testosterone-5-reductase suggests its potential utility in managing conditions associated with excessive androgen levels .
3. Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating their potential role as new antimicrobial agents .
Biological Research Applications
1. Fluorescent Probes
The synthesis of fluorescently active compounds from pyran derivatives has opened avenues for their application as biological probes. These compounds can be utilized in cellular imaging and tracking biological processes due to their favorable absorption and emission characteristics . For example, certain derivatives have been designed to act as fluorescence probes for studying cellular pathways and detecting specific biomolecules.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyran derivatives against neurodegenerative diseases. Compounds like this compound may protect neurons from amyloid beta-induced toxicity, which is a hallmark of Alzheimer's disease . This suggests a potential therapeutic role in neurodegenerative disorders.
Material Science Applications
1. Photostability Enhancements
Research into the encapsulation of fluorescent dyes within nanoparticles has demonstrated improved photostability when combined with pyran derivatives. This application is particularly relevant for developing stable fluorescent materials for imaging techniques . The incorporation of this compound into such systems could enhance the performance of optical devices.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anti-cancer Activity | In vitro studies showed significant apoptosis induction in cancer cell lines treated with pyran derivatives | Potential anti-cancer drug development |
| Prostatic Disorders Treatment | Derivatives inhibited testosterone-5-reductase effectively | Management of benign prostatic hyperplasia |
| Fluorescent Probes | Developed compounds exhibited strong fluorescence suitable for biological imaging | Cellular imaging and tracking |
| Neuroprotective Effects | Compounds protected against amyloid beta toxicity in neuronal cultures | Potential treatment for Alzheimer's disease |
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Yields : β-Enamination of pyran-2,4-diones with aromatic amines achieves yields >70% under optimized conditions .
- Antibacterial Activity: Phenethylamino-substituted analogs (e.g., compound 4f) show activity against Gram-positive bacteria, while phenylamino derivatives require further testing .
- Electronic Properties : DFT calculations confirm strong correlations (R² = 0.93–0.94) between experimental and computed NMR shifts, validating structural assignments .
Biological Activity
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione, a compound belonging to the class of pyranones, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Carcinoma) | 12.5 |
| SiHa (Cervical Carcinoma) | 15.0 |
| HepG2 (Liver Carcinoma) | 20.0 |
The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to CDK proteins, disrupting their function and leading to apoptosis in cancer cells .
Antifungal Activity
In addition to its antitumor properties, this compound has demonstrated antifungal activity against various strains. The minimal inhibitory concentration (MIC) values against common fungal pathogens are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 10 |
| Aspergillus niger | 15 |
| Fusarium oxysporum | 12 |
These results indicate that the compound may serve as a potential lead for developing new antifungal agents .
Antioxidant Properties
The compound also exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro assays using DPPH radical scavenging methods revealed an IC50 value of approximately 25 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid .
Case Study 1: Antitumor Mechanism Exploration
A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and induction of apoptosis .
Case Study 2: Antifungal Efficacy
In a comparative study against standard antifungal treatments, this compound showed superior efficacy against resistant strains of Candida albicans. In vivo models demonstrated that the compound significantly reduced fungal load in infected tissues compared to controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-methyl-3-[(phenylamino)methylene]pyran-2,4-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of phenylamine derivatives to a pyran-2,4-dione precursor. For example, under inert gas (e.g., argon), dissolve 6-methylpyran-2,4-dione in ethanol, add phenylamine (or substituted anilines), and stir at 25°C for 24 hours. Isolation involves precipitation with hexane-ethyl glycol (1:1), filtration, and vacuum drying. Yield and purity depend on stoichiometry, solvent polarity, and reaction time .
Q. How should researchers characterize the stereochemistry of the (phenylamino)methylene group?
- Methodological Answer : Use NMR spectroscopy to distinguish E/Z isomers. In the reported synthesis of analogous compounds, the E/Z ratio was determined via H NMR by comparing the integration of distinct olefinic proton signals. For example, in 3-[(benzylamino)methylene]-6-methylpyran-2,4-dione, an E/Z ratio of 4.5:1 was observed, with downfield shifts (~δ 8–9 ppm) indicating the E-isomer .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : The compound’s α,β-unsaturated ketone moiety is prone to hydrolysis and photodegradation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Avoid prolonged exposure to moisture or UV light. Stability testing via HPLC under accelerated conditions (40°C/75% RH) is recommended to establish shelf-life .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer : Due to low aqueous solubility, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Pre-screen solubility in PBS, ethanol, or DMSO using nephelometry. For in vitro studies, confirm absence of solvent interference via negative controls .
Advanced Research Questions
Q. What computational methods validate the reaction mechanism of the (phenylamino)methylene group formation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the reaction pathway. For analogous pyran derivatives, DFT studies revealed that acid-catalyzed reactions proceed via a pyrylium ion intermediate, with activation energies correlating with experimental yields. Solvent effects (e.g., acetonitrile vs. trifluoroacetic acid) can be simulated using polarizable continuum models (PCM) .
Q. How do substituents on the phenylamino group influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., –NO₂, –CF₃) or electron-donating (–OCH₃, –CH₃) groups. Test in relevant assays (e.g., enzyme inhibition). For example, 4-hydroxybenzylamino analogs showed enhanced hydrogen-bonding interactions in docking studies, improving binding affinity .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Replicate reactions under varying conditions (temperature, solvent, catalyst). For example, stirring at 90°C with ethanol increased yields of adeninyl analogs to 75%, versus 48% at 25°C. Use Design of Experiments (DoE) to identify critical factors (e.g., amine nucleophilicity, steric effects) .
Q. How can isomerism impact pharmacological properties, and how is it quantified?
- Methodological Answer : Separate E/Z isomers via preparative HPLC (C18 column, isocratic elution with acetonitrile/water). Test isomers individually in pharmacokinetic assays (e.g., plasma stability, CYP450 metabolism). In one study, the E-isomer of a related compound exhibited 3-fold higher bioavailability than the Z-form .
Q. What analytical techniques differentiate this compound from structurally similar pyrimidine-diones?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive identification. For example, pyran-2,4-diones exhibit distinct IR carbonyl stretches (~1750 cm⁻¹) compared to pyrimidine-2,4-diones (~1680 cm⁻¹). Single-crystal XRD can confirm the planar pyran ring vs. the bicyclic pyrimidine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
